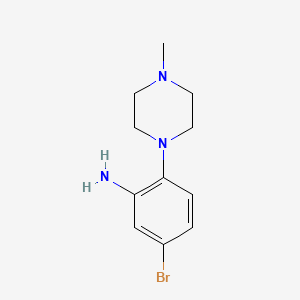
5-Bromo-2-(4-methylpiperazin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular weight of 343.09 . It is typically available in powder form .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom and a methylpiperazinyl group attached to an aniline group . The InChI code for this compound is1S/C11H16BrN3.2ClH/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13;;/h2-3,8H,4-7,13H2,1H3;2*1H . Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 343.09 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Heterocyclic Compounds : This compound has been used in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical reactions. For instance, it has been involved in the synthesis of quinazolin-4-(3H)-ones, which show potential as H1-antihistaminic agents (Alagarsamy & Parthiban, 2014).
- Role in Kinase Inhibitor Synthesis : This compound has been used in the synthesis of kinase inhibitors like Nintedanib and Hesperadin, showcasing its importance in the development of targeted therapeutic agents (Marek et al., 2021).
Potential Pharmacological Activities
- Antidepressant Properties : Research indicates potential antidepressant properties, as seen in studies involving unsymmetrical ureas with 5-HT reuptake inhibition and 5-HT(1B/1D) antagonism (Matzen et al., 2000).
- Antipsychotic Activity : Derivatives of this compound, such as thieno[2,3-b][1,5]benzoxazepine derivatives, have shown promising antipsychotic activity, highlighting its potential use in mental health treatment (Kohara et al., 2002).
Chemical Analysis and Characterization
- Spectroscopic and Electrochemical Studies : The compound has been used in studies focusing on the spectral, electrochemical, and magnetic properties of phenoxo-bridged dicopper(II) complexes, contributing to a deeper understanding of its chemical behavior (Amudha et al., 1999).
Role in Radiosynthesis
- Radiofluorination Studies : It has been involved in the radiosynthesis of fluoropyridines, which is significant for the development of radio-labeled compounds for medical imaging (Pauton et al., 2019).
Bioactivity Studies
- Antimicrobial and Anti-Inflammatory Activities : Compounds synthesized from 5-Bromo-2-(4-methylpiperazin-1-yl)aniline have demonstrated notable antibacterial, antifungal, and anti-inflammatory activities (Bhat et al., 2011).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Direcciones Futuras
While specific future directions for the research and application of 5-Bromo-2-(4-methylpiperazin-1-yl)aniline are not available from the web search results, it is part of a comprehensive catalog of life science products provided by American Elements . This suggests potential uses in a variety of scientific and industrial applications.
Propiedades
IUPAC Name |
5-bromo-2-(4-methylpiperazin-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSKVMNMLVQJPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
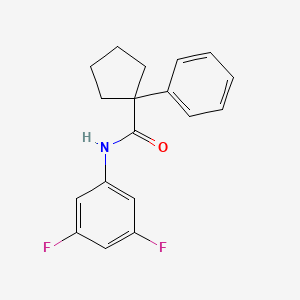
![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2808948.png)
![4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2808951.png)

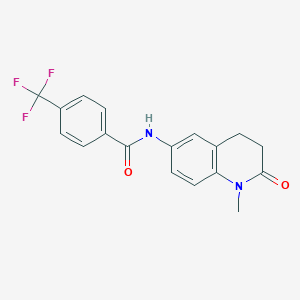
![1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2808954.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-3-carboxamide](/img/structure/B2808956.png)
![Tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2808957.png)
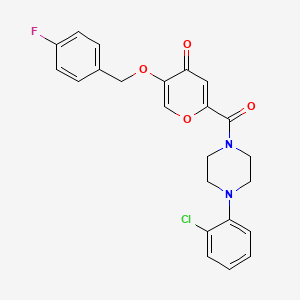
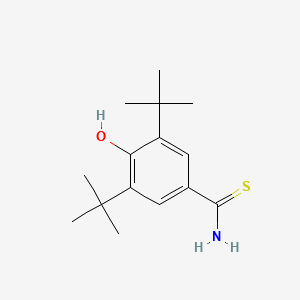
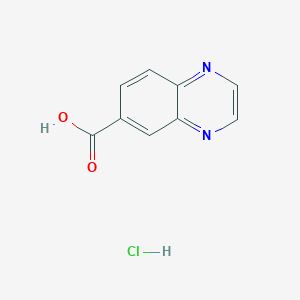
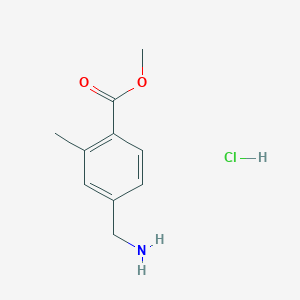

![3-benzyl-7-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808969.png)
